1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone
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Description
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .
Synthesis Analysis
The synthesis of piperazine derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Molecular Structure Analysis
The structure of piperazine derivatives is usually confirmed by HRMS, IR, 1H, and 13C NMR experiments .Chemical Reactions Analysis
Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction can lead to the formation of piperazinopyrrolidinones .Scientific Research Applications
Antitumor Activity
A study explored the synthesis of 1,2,4-triazine derivatives with piperazine amide moiety, demonstrating promising antiproliferative agents against MCF-7 breast cancer cells, highlighting the potential of similar structures in cancer treatment (Yurttaş et al., 2014). Additionally, piperazine-based tertiary amino alcohols and their dihydrochlorides were synthesized and evaluated for their antitumor activity, indicating a potential application in targeting tumor DNA methylation processes (Hakobyan et al., 2020).
Antipsychotic and Antimicrobial Activities
Compounds with a biphenyl moiety linked to aryl piperazine were synthesized and evaluated for their antipsychotic activity, showing considerable anti-dopaminergic and anti-serotonergic activity, which could be beneficial in designing new therapeutic agents for psychiatric disorders (Bhosale et al., 2014). New 1,2,4-triazole derivatives exhibited antimicrobial activities, underscoring the chemical scaffold's potential in developing new antimicrobial agents (Bektaş et al., 2007).
Antituberculosis Studies
Research on the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives highlighted some compounds' significant antituberculosis and anticancer activities, offering insights into developing dual-action therapeutic agents (Mallikarjuna et al., 2014).
Antifungal, Antioxidant, and Enzyme Inhibitory Activities
Synthesis of 1,2,4-triazole derivatives containing a piperazine nucleus was performed, and these compounds were evaluated for their antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities, showing promising results that could contribute to developing multifunctional pharmaceutical agents (Mermer et al., 2018).
Synthesis and Characterization
Electrochemical synthesis provided a new approach to synthesizing substituted phenylpiperazine derivatives, presenting an environmentally friendly method for producing these compounds with high atom economy (Nematollahi & Amani, 2011). Another study focused on the conformational, vibrational, and DFT studies of a newly synthesized arylpiperazine-based drug, offering insights into its potential interactions with human GABA receptors (Onawole et al., 2017).
properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-7-5-15(6-8-18)13-19(23)22-11-9-21(10-12-22)17-4-2-3-16(20)14-17/h2-8,14H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVFJHZENIEIIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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